BenchChemオンラインストアへようこそ!

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid

Enzyme Inhibition Aldose Reductase Diabetic Complications

2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid (CAS 1334373-79-3) is a heterocyclic research compound featuring a pyridazinone core substituted with an unsubstituted pyrazole ring and an acetic acid side chain. Belonging to the class of pyridazinylacetic acid derivatives, this scaffold is primarily investigated as a selective, reversible monoamine oxidase-A (MAO-A) inhibitor scaffold.

Molecular Formula C9H8N4O3
Molecular Weight 220.18 g/mol
CAS No. 1334373-79-3
Cat. No. B1426663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid
CAS1334373-79-3
Molecular FormulaC9H8N4O3
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)O
InChIInChI=1S/C9H8N4O3/c14-8-3-2-7(12-5-1-4-10-12)11-13(8)6-9(15)16/h1-5H,6H2,(H,15,16)
InChIKeyPPOBBEOUDORQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid (CAS 1334373-79-3) for Specialized Enzyme Research


2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid (CAS 1334373-79-3) is a heterocyclic research compound featuring a pyridazinone core substituted with an unsubstituted pyrazole ring and an acetic acid side chain . Belonging to the class of pyridazinylacetic acid derivatives, this scaffold is primarily investigated as a selective, reversible monoamine oxidase-A (MAO-A) inhibitor scaffold [1]. It is commercially available for research purposes with a specified purity of up to 98% and requires sealed, dry storage at 2-8°C .

Why 2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid Cannot Be Interchanged with Other Pyridazinone Acetic Acids


Generic substitution within the pyridazinone acetic acid family is unreliable due to the profound impact of specific substituents on biological activity. Introducing a pyrazole ring onto the pyridazinone core, as in the target compound, has been shown to cause a marked decrease in aldose reductase (AR) inhibitory potency compared to unsubstituted or chlorinated analogs [1]. Furthermore, downstream amide derivatives of related pyrazole-containing scaffolds demonstrate analgesic and anti-inflammatory activity comparable to aspirin and indomethacin, while operating through non-COX-inhibitory mechanisms [2]. These divergent pharmacological profiles mean that a superficially similar analog lacking the pyrazole moiety would present entirely different efficacy and toxicity risks in enzyme inhibition or in vivo studies.

Quantitative Differentiation Guide for 2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid


Aldose Reductase (AR) Inhibitory Potency: Marked Activity Loss Versus Non-Pyrazole Analogs

The introduction of a pyrazole ring directly onto the pyridazinone scaffold leads to a quantifiable loss of function for aldose reductase inhibition. A study evaluating a series of 2H-pyridazine-3-one and 6-chloropyridazine derivatives reported that analogs bearing a pyrazole substituent exhibited a 'marked decrease' in AR inhibitory potency compared to other derivatives in the series assessed via an in vitro spectrophotometric assay on rat kidney AR [1]. This represents a key differentiation point: this compound is unsuitable for projects targeting AR, a liability not shared by non-pyrazole pyridazinone acetic acid alternatives like (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid.

Enzyme Inhibition Aldose Reductase Diabetic Complications

Monoamine Oxidase (MAO) Isoform Selectivity: MAO-A Preference Over MAO-B

As a pyridazinylacetic acid derivative, this compound is part of a class demonstrated to be highly selective for the MAO-A isoform over MAO-B. A foundational SAR study on this exact chemical class concluded that all tested derivatives were more selective for MAO-A, with the most selective compound achieving high selectivity index (SI) values [1]. This is a direct contrast to many pyridazinone derivatives structurally optimized for MAO-B inhibition, such as those reported by Özdemir et al., where compound TR16 exhibited an MAO-B IC50 of 0.17 µM and an SI value greater than 235 against MAO-A [2]. The unsubstituted pyrazole and acetic acid motif on the target scaffold biases it towards MAO-A, not MAO-B, which is a critical procurement specification for CNS drug discovery.

Neuropharmacology Monoamine Oxidase Depression

Differentiation from 3,5-Dimethylpyrazole Analog: Influence on Plant Growth Stimulation

The specific structural distinction—an unsubstituted pyrazole ring compared to a 3,5-dimethylpyrazole analog—creates a functional divergence. Synthesized derivatives of the 3,5-dimethylpyrazole-containing congener, 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazine, have demonstrated a stimulating action on plant growth [1]. In contrast, the target compound with an unsubstituted pyrazole has been characterized for mammalian enzyme inhibition [2]. This implies that the methyl substituents, absent in the target compound, are crucial for agrochemical activity, while the bare pyrazole is a key pharmacophore for mammalian MAO-A enzyme interactions. For an agrochemical research program, substituting these compounds would yield a false negative due to the missing 3,5-dimethyl motif.

Agrochemical Discovery Plant Growth Regulation Structure-Activity Relationship

High-Value Application Scenarios for 2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid Guided by Evidence


Development of Selective, Reversible MAO-A Inhibitors for CNS Disorders

This compound serves as a critical starting scaffold for designing novel antidepressant or anxiolytic agents. Evidence confirms that the pyridazinylacetic acid class is selective for the MAO-A isoform [1], a target for mood disorders. Its unsubstituted pyrazole ring is a key structural feature that can be further derivatized to optimize potency and pharmacokinetic properties, leveraging established docking results from the foundational 2008 SAR study.

Negative Control in Aldose Reductase (AR) Diabetic Complication Research

Due to the documented, marked decrease in aldose reductase inhibitory potency caused by the pyrazole substituent [2], this compound is ideally suited as a structurally-matched negative control. In experiments evaluating AR inhibitors for diabetic neuropathy or retinopathy, it can validate assay specificity by demonstrating that observed inhibition is not due to the pyridazinone core itself but requires the absence of the pyrazole ring.

Structure-Activity Relationship (SAR) Probe for Pyrazolyl-Pyridazinone Functional Switches

This compound is an essential probe for understanding the mechanistic switch between mammalian enzyme inhibition and plant growth regulation. Its biological profile (MAO-A inhibition) directly contrasts with the plant growth stimulation of its 3,5-dimethylpyrazole analog [3]. Procurement supports comparative chemical biology studies aimed at identifying the molecular targets governing these divergent effects, which could inform both drug and agrochemical discovery.

Quote Request

Request a Quote for 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.